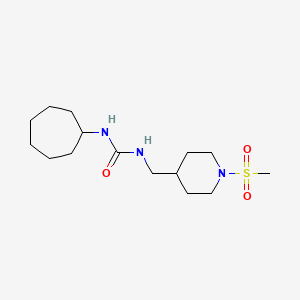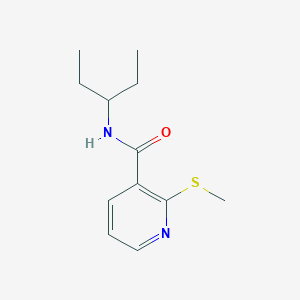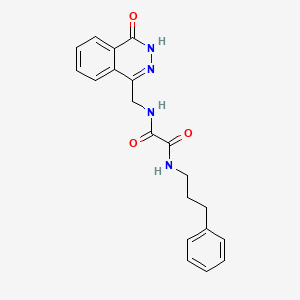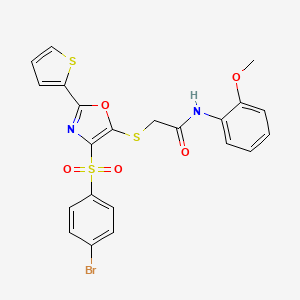
1-Cycloheptyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related urea compounds involves complex reactions, including the formation of intramolecular hydrogen bonds and the use of specific reagents to achieve desired structural features. For instance, a study describes the synthesis and structural analysis of similar urea derivatives, highlighting the role of hydrogen bonding and molecular geometry in their stability and reactivity (Dupont et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds within this category often features intricate arrangements, including cyclohexyl and piperidine rings, which adopt specific conformations. X-ray crystallography has been employed to reveal detailed structural attributes, such as chair conformations and the tetrahedral geometry around sulfur atoms, demonstrating the complexity of these molecules (Girish et al., 2008).
Chemical Reactions and Properties
Chemical reactivity studies on similar urea compounds show diverse reactions, including cycloaddition reactions, which result in the formation of cyclic ureas. These reactions highlight the versatility and reactivity of the urea functional group in synthesizing various cyclic compounds (Kanno et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The crystallographic analysis provides insights into the conformational preferences and intermolecular interactions that influence these properties (Aydinli et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. Studies on similar compounds have shown how modifications in the structure can significantly affect these chemical properties, leading to different biological activities and reactivity patterns (Zarghi et al., 2008).
Aplicaciones Científicas De Investigación
Structural and Conformational Analysis
- A study detailing the structural aspects of similar cyclohexyl derivatives highlighted the disorder observed in the cycloheptyl and cyclooctyl groups and discussed the intramolecular hydrogen bonds that play a significant role in the molecule's conformation. These bonds facilitate interactions that could be critical for the compound's activity in biological systems (Dupont et al., 1991).
Pharmacological Applications
- Research on derivatives of piperidinyl urea has uncovered their potential as inhibitors of enzymes like human and murine soluble epoxide hydrolase. These inhibitors have shown improvements in pharmacokinetic parameters and demonstrated a significant reduction in inflammatory pain, indicating potential therapeutic applications (Rose et al., 2010).
- Another study focused on the degradation of a sulfonylurea herbicide, revealing pathways influenced by abiotic factors. This research offers insights into the environmental stability and breakdown of sulfonylurea compounds, which could inform their safe use and disposal (Saha & Kulshrestha, 2002).
Chemical Synthesis and Modification
- Innovations in synthetic chemistry have led to the development of new urea derivatives with potential as acetylcholinesterase inhibitors, showcasing the flexibility in modifying the core structure of 1-Cycloheptyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea for targeted biological activities (Vidaluc et al., 1995).
Environmental Interactions
- A study on the complexation and unfolding of heterocyclic ureas into multiply hydrogen-bonded structures demonstrated the intricate balance between molecule's intrinsic properties and external environmental factors. This research has implications for understanding how such compounds interact in biological and environmental contexts (Corbin et al., 2001).
Safety and Hazards
Mecanismo De Acción
Target of Action
It contains a piperidine nucleus, which is a common feature in many therapeutic agents . Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Compounds with a piperidine moiety show a wide variety of biological activities . They are often involved in interactions with various targets, leading to changes in cellular processes.
Biochemical Pathways
Piperidine derivatives are known to interact with multiple biochemical pathways, depending on their specific targets .
Result of Action
Based on the known activities of piperidine derivatives, it can be inferred that this compound may have a range of potential effects, depending on its specific targets .
Propiedades
IUPAC Name |
1-cycloheptyl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3S/c1-22(20,21)18-10-8-13(9-11-18)12-16-15(19)17-14-6-4-2-3-5-7-14/h13-14H,2-12H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESHURZEPALHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)
![N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide](/img/structure/B2492185.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)

![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)
![1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2492196.png)
![6-Allyl-5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2492197.png)
![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)

